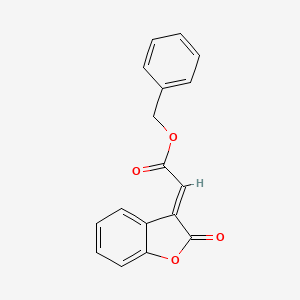

Benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate

Description

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate (CAS: 1440545-28-7) is a benzofuranone-derived compound with a molecular formula of C₁₇H₁₂O₄ and a molecular weight of 280.27 g/mol . It features a conjugated system involving a benzofuranone core and an acetoxybenzylidene group, stabilized in the E-isomeric configuration. This compound is commercially available at 95% purity (HPLC grade) and is primarily utilized in organic synthesis and pharmaceutical research due to its reactive α,β-unsaturated carbonyl moiety, which participates in cycloadditions and Michael additions .

Properties

Molecular Formula |

C17H12O4 |

|---|---|

Molecular Weight |

280.27 g/mol |

IUPAC Name |

benzyl (2E)-2-(2-oxo-1-benzofuran-3-ylidene)acetate |

InChI |

InChI=1S/C17H12O4/c18-16(20-11-12-6-2-1-3-7-12)10-14-13-8-4-5-9-15(13)21-17(14)19/h1-10H,11H2/b14-10+ |

InChI Key |

HXSOJKAKJXISCE-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/2\C3=CC=CC=C3OC2=O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=C2C3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate typically involves the condensation of benzyl acetate with a suitable benzofuran derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reagents, solvents, and reaction conditions would be optimized for cost-effectiveness, yield, and purity of the final product.

Chemical Reactions Analysis

[3+2] Annulation with Huisgen Zwitterions

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate undergoes stereoselective [3+2] annulation with Huisgen zwitterions generated in situ from dialkyl azodicarboxylates (e.g., diethyl azodicarboxylate, DEAD) and triphenylphosphine (PPh₃). This reaction yields spirobenzofuranone-pyrazoline derivatives (Table 1) .

Reaction Mechanism:

-

Zwitterion Formation : DEAD reacts with PPh₃ to generate a Huisgen zwitterion (Ph₃P=NCON(CO₂Et)₂).

-

Nucleophilic Attack : The zwitterion attacks the electrophilic β-carbon of the 3-alkylidene benzofuranone.

-

Cyclization : Intramolecular cyclization forms the spirocyclic pyrazoline structure, with diastereoselectivity influenced by steric effects of the ester group .

Table 1: Annulation Reactions of this compound

| Entry | Azodicarboxylate | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | DEAD (1a) | Spiro-pyrazoline 5g | 62 | 82:18 |

| 2 | DMBAD (1b) | Spiro-pyrazoline 5h | 58 | 78:22 |

| 3 | DIAD (1c) | Spiro-pyrazoline 5i | 55 | 75:25 |

Conditions : CH₂Cl₂, rt, 48 h.

Key Observations :

-

Bulkier azodicarboxylates (e.g., DIAD) reduce yield but maintain moderate selectivity.

-

Benzyl esters exhibit lower diastereoselectivity compared to tert-butyl analogs (e.g., 86:14 dr for tert-butyl derivatives) .

Influence of Ester Substituents on Reactivity

The benzyl ester group impacts reaction efficiency and stereoselectivity:

-

Steric Effects : Less bulky than tert-butyl esters, leading to lower dr values (Table 1).

-

Electronic Effects : Electron-withdrawing nature of the ester stabilizes the 3-alkylidene moiety, facilitating zwitterion attack .

Comparative Reactivity with Other 3-Alkylidene Benzofuranones

| Ester Group | Azodicarboxylate | Yield (%) | dr |

|---|---|---|---|

| Benzyl | DEAD | 62 | 82:18 |

| tert-Butyl | DEAD | 68 | 86:14 |

| Methyl | DEAD | 54 | 70:30 |

Trends : Increased steric bulk in the ester group enhances diastereoselectivity but may slightly reduce yield .

Mechanistic Pathway

The reaction proceeds via a stepwise mechanism:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (e)-2-(2-oxobenzofuran-3(2h)-ylidene)acetate would depend on its specific biological target. Generally, benzofuran derivatives can interact with various enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Compounds

*Estimated using analogous substituent contributions.

Key Observations :

- Substituent Effects : The benzyl ester group in the target compound enhances lipophilicity (higher XLogP3) compared to its ethyl ester analogue, which may influence solubility and membrane permeability .

- Stereochemical Control : Unlike derivatives like 3-benzylidenebenzofuran-2(3H)-one (typically synthesized as E/Z mixtures), the target compound and its ethyl ester analogue are isolated as single E-isomers, likely due to steric and electronic stabilization of the conjugated system .

- Heterocyclic Modifications: Compounds with thiophene or furan substituents (e.g., CAS 620548-40-5) exhibit higher molecular weights and topological polar surface areas (75–90 Ų), suggesting altered pharmacokinetic profiles compared to simpler benzofuranones .

Key Findings :

- Isomer Purity : The target compound and its ethyl ester derivative are synthesized with high stereocontrol, avoiding the need for laborious E/Z separation required for analogues like 3-benzylidenebenzofuran-2(3H)-one .

- Reactivity: Electron-withdrawing substituents (e.g., nitro groups in 3-(4-nitrobenzylidene)benzofuran-2(3H)-one) enhance electrophilicity, making these compounds superior dienophiles. In contrast, the target compound’s benzyl ester group balances reactivity and stability for selective transformations .

Pharmacological and Industrial Relevance

While the target compound’s direct applications are less documented, its structural relatives demonstrate diverse utility:

Biological Activity

Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-Alzheimer's disease research. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The compound's molecular formula is , and it possesses a molecular weight of 284.27 g/mol. Its structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have indicated that benzofuran derivatives exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Efficacy of Related Benzofuran Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| This compound | TBD | TBD |

2. Acetylcholinesterase Inhibition

Another significant aspect of benzofuran derivatives is their inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Compounds similar to this compound have shown promising results in inhibiting AChE activity, leading to increased levels of acetylcholine in the brain, which may alleviate symptoms of cognitive decline .

Table 2: AChE Inhibition Potency

| Compound | IC50 Value (nM) |

|---|---|

| Donepezil | 10 |

| This compound | TBD |

| Compound C | 52 ± 6.38 |

Study on Antimicrobial Properties

A preliminary study investigated the antimicrobial activity of synthesized benzofuran derivatives under blue light irradiation. The results indicated that certain derivatives had significantly reduced MIC values against Gram-positive bacteria when exposed to blue light, suggesting enhanced efficacy under specific conditions .

Study on AChE Inhibition

In another research effort, a series of benzofuran derivatives were synthesized and evaluated for their AChE inhibitory activity. The results showed that compounds with methoxy substitutions on the benzofuran ring exhibited the highest inhibitory effects, indicating that structural modifications can enhance biological activity .

Q & A

Q. What are the key synthetic methodologies for preparing Benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, and how can reaction conditions be optimized?

The synthesis typically involves condensation reactions between benzofuran-3(2H)-one derivatives and activated acetates. For example, analogous compounds like ethyl (E)-2-(2-oxoacenaphthylen-1-ylidene)acetate are synthesized via alkyne-directed hydroarylation or sulfonyl migration strategies, achieving high stereoselectivity (E/Z ratios >98:2) . Optimization may include solvent selection (e.g., PEG 400 for eco-friendly synthesis), temperature control (room temperature to 80°C), and catalyst-free conditions to minimize side reactions. Column chromatography with silica gel pretreated with 1% Et3N improves yield by reducing tailing .

Q. How can spectroscopic techniques (NMR, HRMS) be used to confirm the structure and stereochemistry of this compound?

- <sup>1</sup>H NMR : Key signals include aromatic protons (δ 7.6–8.8 ppm), the benzyl ester methylene (δ ~4.3–4.4 ppm), and the oxobenzofuran carbonyl group (δ ~192 ppm in <sup>13</sup>C NMR). The E-configuration is confirmed by coupling constants (e.g., J = 6–8 Hz for vinyl protons) .

- HRMS : Accurate mass determination (e.g., [M+H]<sup>+</sup> at m/z 280.27) validates the molecular formula (C17H12O4) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Crystallization using toluene or ethyl acetate/petroleum ether mixtures yields high-purity solids (>95%). For polar byproducts, flash chromatography with gradient elution (e.g., 8–10% ethyl acetate in petroleum ether) is recommended. Pretreating silica gel with triethylamine enhances separation of acidic impurities .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

SC-XRD using programs like SHELXL (for refinement) and SHELXD (for structure solution) provides precise bond lengths, angles, and conformation. For example, the (E)-configuration is confirmed by the dihedral angle between the benzofuran and acetate moieties. High-resolution data (≤1.0 Å) enable detection of minor disorder or twinning .

Q. What computational approaches are suitable for studying the electronic properties or reactivity of this compound?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, aiding in understanding electrophilic/nucleophilic sites .

- Molecular docking : Screen against biological targets (e.g., enzymes in benzofuran-related pathways) to predict binding affinities, leveraging structural data from crystallography .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be addressed?

- Dose-response assays : Establish IC50 values across multiple cell lines to differentiate specific activity from general toxicity .

- Mechanistic studies : Use gene expression profiling or proteomics to identify pathways affected by the compound. For example, substituted benzofurans may inhibit topoisomerases or disrupt membrane integrity .

Q. What strategies enhance the stability of this compound under physiological conditions?

- Prodrug design : Modify the benzyl ester to a tert-butyl ester (as in tert-butyl (E)-2-(2-oxoacenaphthylen-1-ylidene)acetate) to improve hydrolytic stability .

- Encapsulation : Use liposomes or cyclodextrins to protect the α,β-unsaturated ketone moiety from nucleophilic attack .

Methodological Resources

- Crystallography : SHELX suite (SHELXL, SHELXD) for structure refinement and validation .

- Spectral data : Reference <sup>1</sup>H/<sup>13</sup>C NMR shifts and HRMS fragmentation patterns from analogous benzofuran derivatives .

- Biological assays : Protocols for antimicrobial (MIC determination) and cytotoxicity (MTT assay) testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.